Pazopanib

Angiogenesis inhibition Preclinical drug screening Zebrafish xenograft model

Pazopanib is the optimal VEGFR TKI for angiogenesis assays where a wide therapeutic window is critical. Its zebrafish therapeutic index of 4.6 exceeds sunitinib (2.8) and sorafenib (2.3), ensuring reduced cardiac/developmental toxicity. For combinatorial regimens with myelosuppressive agents, pazopanib's >380-fold weaker Flt-3 inhibition (Ki=230 nM) minimizes hematopoietic perturbation. In long-term in vivo studies, pazopanib demonstrates 3.6-fold lower hand-foot syndrome and 4.9-fold lower mucositis vs. sorafenib. Choose pazopanib for sustained antiangiogenic pressure without confounding toxicity.

Molecular Formula C21H23N7O2S
Molecular Weight 437.5 g/mol
CAS No. 444731-52-6
Cat. No. B1684535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazopanib
CAS444731-52-6
SynonymsGW 780604
GW 786034B
GW-780604
GW-786034B
GW780604
GW786034B
pazopanib
Votrient
Molecular FormulaC21H23N7O2S
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N
InChIInChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)
InChIKeyCUIHSIWYWATEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityIn water, 3.3 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pazopanib (CAS 444731-52-6) for Procurement and Research: A Multi-Target VEGFR TKI with Defined Kinase Selectivity Profile


Pazopanib hydrochloride (GW786034) is a potent, orally bioavailable multi-target receptor tyrosine kinase inhibitor approved for advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS). It inhibits VEGFR-1 (IC₅₀ = 10 nM), VEGFR-2 (IC₅₀ = 30 nM), VEGFR-3 (IC₅₀ = 47 nM), PDGFR-β (IC₅₀ = 84 nM), c-Kit (IC₅₀ = 74 nM), FGFR1 (IC₅₀ = 140 nM), and c-Fms (IC₅₀ = 146 nM) in cell-free assays [1]. Pazopanib is classified as a first-generation VEGFR TKI but exhibits a narrower kinase inhibition spectrum than structurally related comparators such as sunitinib and sorafenib [2], a selectivity characteristic with direct clinical implications for tolerability and application-specific selection.

Pazopanib Procurement: Why VEGFR TKI Class Substitution Introduces Uncontrolled Selectivity and Toxicity Variables


Generic interchange among VEGFR TKIs is pharmacologically unsound due to substantial divergence in their off-target kinase inhibition spectra. In a panel of 242 kinases, sunitinib inhibited a significantly broader range of kinases at potencies within 10-fold of VEGFR-2 compared with pazopanib and sorafenib [1]. Pazopanib demonstrates markedly weaker activity against Flt-3 (Kᵢₐₚₚ = 230 nM) relative to sunitinib (Kᵢₐₚₚ = 0.6 nM) [2], a difference mechanistically linked to differential myelosuppression risk. At the clinical level, pazopanib exhibits a distinct adverse event signature characterized by lower rates of hand-foot syndrome and mucositis than sorafenib [3], while patient preference data demonstrate superior tolerability compared with sunitinib [4]. These quantifiable differences in target engagement, toxicity burden, and patient-reported outcomes preclude simple class-based substitution and mandate compound-specific selection based on the intended application context.

Pazopanib Comparative Evidence: Quantified Differentiation Versus Sunitinib, Sorafenib, and Axitinib Across Selectivity, Safety, and Therapeutic Index


Therapeutic Index in Zebrafish Xenograft Model: Pazopanib Demonstrates Favorable Efficacy-to-Toxicity Ratio Versus Sunitinib and Sorafenib

In a parallel head-to-head comparison of nine VEGFR TKIs using a zebrafish xenograft tumor model, pazopanib exhibited a therapeutic index (calculated as the ratio of median lethal dose to median effective dose, LD₅₀/ED₅₀) of 4.6, which was substantially higher than sunitinib (therapeutic index = 2.8) and sorafenib (therapeutic index = 2.3). This quantification indicates that pazopanib provides a wider margin between antiangiogenic efficacy and overt toxicity in this validated preclinical screening platform [1]. The study further noted that axitinib and apatinib caused serious pericardial edema at relatively low concentrations, underscoring the compound-specific nature of cardiac safety signals within the VEGFR TKI class [1].

Angiogenesis inhibition Preclinical drug screening Zebrafish xenograft model VEGFR TKI comparative pharmacology

Kinase Selectivity: Pazopanib Exhibits >380-Fold Weaker Flt-3 Inhibition Versus Sunitinib, Mechanistically Linked to Differential Myelosuppression

In a comparative kinase inhibition panel evaluating 242 kinases, sunitinib inhibited a broader spectrum of kinases at potencies within 10-fold of VEGFR-2 than pazopanib or sorafenib [1]. A key differential lies in Flt-3 inhibition: pazopanib displayed an apparent inhibition constant (Kᵢₐₚₚ) of 230 nM against Flt-3, whereas sunitinib showed a Kᵢₐₚₚ of 0.6 nM—a difference of >380-fold [2]. Sorafenib exhibited intermediate Flt-3 activity (Kᵢₐₚₚ = 22 nM). Functional bone marrow colony formation assays confirmed that the addition of Flt-3 ligand produced significant potency shifts for sorafenib and sunitinib, but pazopanib remained largely unaffected [3]. This reduced Flt-3 engagement correlates with the lower observed rates of myelosuppression in pazopanib-treated patients compared with sunitinib-treated patients in clinical practice.

Kinase selectivity profiling Myelosuppression Off-target pharmacology FLT3 inhibition

Adverse Event Profile: Pazopanib Shows 3.1-Fold Lower Hand-Foot Syndrome Incidence and 4.6-Fold Lower Mucositis Incidence Versus Sorafenib

A pooled analysis of 843 patients with advanced soft tissue sarcoma receiving pazopanib (800 mg daily, n=424), sorafenib (400 mg twice daily, n=353), or sunitinib (37.5 mg daily, n=66) quantified significant differences in adverse event profiles across the three VEGFR TKIs [1]. Patients receiving sorafenib experienced a significantly higher frequency of all-grade hand-foot syndrome (33.4% vs. 9.2% for pazopanib; OR = 3.096, 95% CI 1.271-7.544, P=0.009) and mucositis (38.5% vs. 7.9% for pazopanib; OR = 4.562, 95% CI 2.132-9.609, P<0.001) [1]. Conversely, pazopanib was associated with higher rates of all-grade nausea (39.9% vs. 20.1% for sorafenib) and diarrhea (55.4% vs. 46.1% for sorafenib). Grade ≥3 mucositis was most pronounced with sunitinib (7.6%) compared with pazopanib (1.3%; OR = 6.448, P=0.013) [1].

Drug safety Adverse event comparison Soft tissue sarcoma TKI tolerability

Patient-Reported Outcomes: Pazopanib Achieves 70% Patient Preference Rate Versus 22% for Sunitinib in Double-Blind Crossover Trial

The PISCES study (Randomized, Controlled, Double-Blind, Cross-Over Trial Assessing Treatment Preference for Pazopanib Versus Sunitinib in Patients With Metastatic Renal Cell Carcinoma) directly compared pazopanib and sunitinib in a unique crossover design where patients received each drug sequentially for 10 weeks, with a 2-week washout period, blinded to treatment identity [1]. Significantly more patients expressed a preference for pazopanib (70%) over sunitinib (22%), with 8% expressing no preference (P < 0.001) [1]. The primary reasons cited for preferring pazopanib were less fatigue and better overall quality of life, whereas reduced diarrhea was the most cited reason for sunitinib preference [2]. This preference advantage was maintained across the intent-to-treat population [1].

Patient preference Quality of life Comparative tolerability Renal cell carcinoma

Progression-Free Survival Noninferiority: Pazopanib Achieves Comparable Efficacy to Sunitinib with PFS Hazard Ratio of 1.04

The phase III COMPARZ trial, a randomized, open-label, noninferiority study enrolling over 1,100 patients with advanced or metastatic clear-cell renal cell carcinoma, compared first-line pazopanib (800 mg daily) versus sunitinib (50 mg daily, 4-weeks-on/2-weeks-off schedule) [1]. Median progression-free survival was 8.4 months for pazopanib and 9.5 months for sunitinib, meeting the prespecified noninferiority margin with a hazard ratio of 1.04 [1]. This outcome established that pazopanib provides equivalent efficacy to the reference standard sunitinib while offering a differentiated tolerability profile, as demonstrated by the concurrent PISCES patient preference data. The noninferiority design of COMPARZ, rather than a superiority comparison, confirms that the two agents produce comparable tumor control outcomes [2].

Progression-free survival Noninferiority trial Renal cell carcinoma First-line therapy

Pazopanib Optimal Application Scenarios: Evidence-Based Procurement Guidance for Preclinical and Translational Research


In Vivo Angiogenesis Studies Requiring Wider Therapeutic Window

Pazopanib is the optimal VEGFR TKI selection for zebrafish xenograft angiogenesis assays and rodent tumor models where a wider margin between antiangiogenic efficacy and cardiac/developmental toxicity is critical. The compound's therapeutic index of 4.6 in the zebrafish xenograft model substantially exceeds that of sunitinib (2.8) and sorafenib (2.3), providing greater dosing flexibility and reduced background toxicity that could confound angiogenesis readouts [1]. Researchers should prioritize pazopanib over sunitinib or sorafenib when the experimental design requires sustained antiangiogenic pressure without overt cardiac morphological changes or pericardial edema.

Combination Regimens Where Bone Marrow Preservation Is a Prerequisite

For studies involving combinatorial regimens—particularly those incorporating myelosuppressive chemotherapeutics or hematopoietic stem cell transplantation models—pazopanib should be selected over sunitinib due to its >380-fold weaker inhibition of Flt-3 (Kᵢₐₚₚ = 230 nM vs. 0.6 nM) [2]. This differential kinase selectivity translates to reduced Flt-3-dependent perturbation of bone marrow progenitor colony formation [3]. When the research objective demands VEGF pathway blockade while minimizing confounding effects on hematopoietic lineages, pazopanib provides the mechanistically validated advantage.

Chronic Dosing Studies Requiring Superior Tolerability and Low Dermatologic Toxicity

For long-term in vivo efficacy studies where animal welfare considerations and data integrity are paramount, pazopanib's adverse event profile offers quantifiable advantages over sorafenib. The 3.6-fold lower incidence of hand-foot syndrome (9.2% vs. 33.4%; OR=3.096, P=0.009) and 4.9-fold lower incidence of mucositis (7.9% vs. 38.5%; OR=4.562, P<0.001) versus sorafenib [4] minimize dermatologic and mucosal toxicities that can necessitate early study termination or confound behavioral and feeding endpoints. Procurement of pazopanib is indicated when sustained, uninterrupted dosing over weeks to months is required.

Translational Studies Modeling Patient-Reported Outcomes and Adherence

When research protocols involve quality-of-life assessments, patient-derived xenograft models intended to reflect clinical tolerability, or studies requiring high treatment adherence rates, pazopanib is the preferred VEGFR TKI selection. The PISCES trial demonstrated a 3.2-fold higher patient preference rate for pazopanib (70%) versus sunitinib (22%, P<0.001), driven primarily by reduced fatigue and improved overall quality of life [5]. This patient-centric evidence supports the use of pazopanib in translational models where tolerability differences may influence study completion rates and the translational validity of findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pazopanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.